Vegfr-2-IN-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-39 is a compound known for its inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis supports tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-39 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of computer-aided design and cheminformatics approaches to identify active sites and predict target interactions . The synthetic route typically includes:
- Preparation of the core structure through a series of condensation and cyclization reactions.
- Functionalization of the core structure with various substituents to enhance activity and selectivity.
- Final coupling reactions to attach specific groups that improve the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of high-throughput screening methods to identify the most efficient synthetic routes.
- Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
- Application of purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-39 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Vegfr-2-IN-39 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in regulating angiogenesis and endothelial cell functions.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting VEGFR-2
Mechanism of Action
Vegfr-2-IN-39 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways include:
PLCγ-PKC pathway: Involved in cell proliferation and survival.
TSAd-Src-PI3K-Akt pathway: Regulates cell migration and survival.
SHB-FAK-paxillin pathway: Mediates cell adhesion and migration
Comparison with Similar Compounds
Vegfr-2-IN-39 is compared with other VEGFR-2 inhibitors such as sorafenib, sunitinib, and lenvatinib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific binding affinity and selectivity for VEGFR-2, making it a promising candidate for targeted therapy .
List of Similar Compounds
- Sorafenib
- Sunitinib
- Lenvatinib
- Cabozantinib
- Lucitanib
- Foretanib
This compound stands out due to its potential for higher efficacy and lower toxicity compared to some of these existing inhibitors .
Properties
Molecular Formula |
C55H66FN9O6S |
---|---|
Molecular Weight |
1000.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[12-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-12-oxododecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H66FN9O6S/c1-34-19-28-42(56)43(29-34)61-54(71)60-39-26-24-37(25-27-39)41-15-14-16-44-48(41)51(57)63-65(44)47(68)18-13-11-9-7-6-8-10-12-17-46(67)62-50(55(3,4)5)53(70)64-32-40(66)30-45(64)52(69)58-31-36-20-22-38(23-21-36)49-35(2)59-33-72-49/h14-16,19-29,33,40,45,50,66H,6-13,17-18,30-32H2,1-5H3,(H2,57,63)(H,58,69)(H,62,67)(H2,60,61,71)/t40-,45+,50-/m1/s1 |
InChI Key |
YZGNCBAFOZBYKS-SHPBXJAASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.